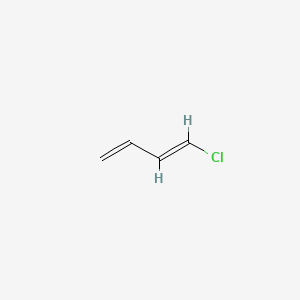

1,3-Butadiene, 1-chloro-

Description

Significance of Conjugated Dienes as Synthetic Intermediates

Conjugated dienes, hydrocarbons containing two double bonds separated by a single bond, are fundamental building blocks in organic synthesis. Current time information in Bangalore, IN. The delocalization of their π-electrons across the four-carbon system leads to enhanced thermodynamic stability and a unique capacity to participate in a variety of chemical reactions. quora.com

Their most notable reaction is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring by reacting with an alkene or alkyne known as a dienophile. wikipedia.org This reaction is a powerful tool for constructing complex cyclic systems with high stereocontrol. wikipedia.org Beyond cycloadditions, conjugated dienes readily undergo electrophilic addition reactions. The addition of electrophiles like hydrogen halides can proceed via 1,2- or 1,4-addition pathways, a result of the resonance-stabilized allylic carbocation intermediate that is formed. quora.comlibretexts.orglibretexts.org This intermediate distributes the positive charge across two carbons, allowing the nucleophile to attack at either position. libretexts.orglibretexts.org The versatility and predictable reactivity of conjugated dienes make them indispensable intermediates in the synthesis of natural products, polymers, and other functional organic molecules. mdpi.com

Unique Reactivity Profile of 1-Chlorobuta-1,3-diene in Organic Transformations

The presence of a chlorine atom on the diene system of 1-chlorobuta-1,3-diene significantly modifies its reactivity compared to a simple diene like 1,3-butadiene (B125203). This creates a unique profile for its use in organic transformations.

Cycloaddition Reactions: In a standard Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org The chlorine atom in 1-chlorobuta-1,3-diene is electron-withdrawing, which deactivates the molecule as a diene component in typical [4+2] cycloadditions. However, this electronic characteristic makes it a suitable candidate for "inverse-demand" Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org This altered reactivity allows for the synthesis of cyclohexene (B86901) derivatives that are not accessible through conventional Diels-Alder pathways.

Nucleophilic Substitution and Organometallic Chemistry: The carbon-chlorine bond in 1-chlorobuta-1,3-diene allows for its participation in nucleophilic substitution reactions, where the chloride ion acts as a leaving group. researchgate.net This enables the introduction of a wide range of nucleophiles to the diene backbone. Furthermore, the compound can be used to generate organometallic reagents. For instance, it reacts with magnesium to form the corresponding Grignard reagent, buta-1,3-dien-1-ylmagnesium chloride. thieme-connect.de This transformation converts the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities for carbon-carbon bond formation. thieme-connect.de

Table 2: Reactivity Summary of 1-Chlorobuta-1,3-diene

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Inverse-Demand Diels-Alder | Acts as an electron-poor diene, reacting with electron-rich dienophiles. | Synthesis of highly substituted or functionalized cyclohexenes. |

| Nucleophilic Substitution | The chlorine atom can be displaced by various nucleophiles. | Introduction of heteroatoms (O, N, S) and other functional groups. |

| Grignard Reagent Formation | Reacts with magnesium to form a nucleophilic organometallic reagent. thieme-connect.de | A building block for creating more complex carbon skeletons. thieme-connect.de |

| Polymerization | Can be polymerized or copolymerized, often with 2-chlorobutadiene (chloroprene). | Contributes to the production of synthetic rubbers. |

Historical Context and Evolution of Research on Halogenated Butadienes

The study of halogenated dienes is intrinsically linked to the development of synthetic rubber in the early 20th century. Research into acetylene (B1199291) chemistry by Julius Arthur Nieuwland and subsequent commercial development at DuPont by Wallace Carothers and his team led to the invention of neoprene in 1930. wikipedia.org The monomer for this new synthetic rubber was 2-chlorobuta-1,3-diene, commonly known as chloroprene (B89495). wikipedia.org

1-chlorobuta-1,3-diene, or α-chloroprene, was identified as a significant byproduct of the industrial synthesis of chloroprene. wikipedia.org The two primary commercial routes—the acetylene process (dimerization of acetylene to vinylacetylene followed by hydrochlorination) and the butadiene process (chlorination of 1,3-butadiene followed by dehydrochlorination)—both generate 1-chlorobuta-1,3-diene as an impurity that must be separated by distillation. wikipedia.orgchemicalbook.com

The discovery of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder provided a powerful new framework for understanding the reactivity of conjugated dienes. wikipedia.org Shortly thereafter, researchers began to explore the scope of this reaction, including its application to halogenated systems. For example, a 1937 paper by Fieser and Dunn described the use of the diene synthesis with halogenated quinones, indicating an early interest in the cycloaddition behavior of molecules containing both diene and halogen functionalities. acs.org The broader study of interactions involving halogens, now understood through the concept of the halogen bond, has roots stretching back to the 19th century, forming the fundamental basis for understanding the electronic effects that make halogenated dienes like 1-chlorobuta-1,3-diene unique synthetic intermediates. nih.gov

Properties

CAS No. |

627-22-5 |

|---|---|

Molecular Formula |

C4H5Cl |

Molecular Weight |

88.53 g/mol |

IUPAC Name |

1-chlorobuta-1,3-diene |

InChI |

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2 |

InChI Key |

PCPYTNCQOSFKGG-UHFFFAOYSA-N |

Isomeric SMILES |

C=C/C=C/Cl |

Canonical SMILES |

C=CC=CCl |

Other CAS No. |

627-22-5 |

Synonyms |

1-chloro-1,3-butadiene 1-chloro-1,3-butadiene, (E)-isomer 1-chloro-1,3-trans-butadiene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chlorobuta 1,3 Diene and Its Derivatives

Dehydrohalogenation Routes for 1-Chlorobuta-1,3-diene Synthesis

Dehydrohalogenation represents a fundamental and widely employed strategy for the synthesis of 1-chlorobuta-1,3-diene. This approach involves the elimination of a hydrogen halide from a suitable precursor, typically a dichlorobutene (B78561) or a mixed halogenated butane.

Dehydrochlorination of Dichlorobutene Isomers

The dehydrochlorination of dichlorobutene isomers is a primary route for the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), a structurally related and industrially significant compound. The same principles apply to the synthesis of 1-chlorobuta-1,3-diene, often from different starting isomers. The reaction typically involves treating a dichlorobutene with a base to induce the elimination of hydrogen chloride (HCl).

For instance, the dehydrochlorination of 3,4-dichlorobutene-1 with an aqueous solution of sodium hydroxide (B78521) is a known method for producing chloroprene. scirp.org The choice of dichlorobutene isomer is critical as it dictates the regioselectivity of the elimination and the resulting product distribution. The dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) can also lead to the formation of various dichlorobutadiene isomers, including 1-chlorobuta-1,3-diene, alongside other chlorinated byproducts. google.com The reaction conditions, such as the base concentration, temperature, and the presence of catalysts, can be optimized to favor the formation of the desired isomer.

Research has also explored the use of potassium tert-butoxide as a base for the dehydrochlorination of dichlorobutene, achieving a 58% isolated yield after fractional distillation at temperatures between -78°C and -50°C to prevent oligomerization.

Table 1: Dehydrochlorination of Dichlorobutene Isomers

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dichlorobutene-1 | 20% NaOH solution | 2-Chlorobuta-1,3-diene (Chloroprene) | Not specified | scirp.org |

| Dichlorobutene | Potassium tert-butoxide | 1-Chloro-1,3-butadiyne | 58% | |

| meso-1,2,3,4-Tetrachlorobutane | Sodium hydroxide | 2,3-Dichlorobutadiene-1,3 and other isomers | Not specified | google.com |

Dehydrobromination Pathways for Mixed Halogenobuta-1,3-dienes

The synthesis of mixed halogenobuta-1,3-dienes, which contain both chlorine and bromine atoms, often involves dehydrobromination or a combination of dehydrohalogenation reactions. These compounds are valuable intermediates in organic synthesis. rsc.org A common strategy involves the 1,2-debromination of 2-substituted 1,1,2-tribromocyclopropanes using methyllithium, which yields 1-bromocyclopropenes that can subsequently rearrange to form brominated acetylenes and allenes. core.ac.uk

Catalytic Synthetic Approaches

Catalysis offers powerful tools for the synthesis of 1-chlorobuta-1,3-diene and its derivatives, often providing higher selectivity, milder reaction conditions, and improved efficiency compared to stoichiometric methods.

Transition Metal Catalysis (e.g., Ru-Catalyzed Alkene-Alkyne Coupling)

Transition metal catalysis has emerged as a versatile strategy for the construction of 1,3-dienes. While specific examples focusing solely on 1-chlorobuta-1,3-diene are less common in broad reviews, the general methodologies are applicable. For example, ruthenium catalysts have been shown to facilitate the coupling of ynamides with ethylene (B1197577) to produce amino-substituted 1,3-dienes. Palladium-catalyzed cross-coupling reactions are also widely used for creating conjugated dienes. mdpi.com These methods often involve the coupling of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com

Recent advancements include the palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids to form E,E-1,3-dienes. nih.gov Although not demonstrated specifically for chlorinated dienes, this method highlights the potential for direct C-H activation approaches in diene synthesis.

Phase-Transfer Catalysis in Dehydrohalogenation

Phase-transfer catalysis (PTC) is a highly effective technique for carrying out dehydrohalogenation reactions under heterogeneous conditions, typically involving an aqueous phase containing the base and an organic phase containing the substrate. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of the hydroxide ion into the organic phase, where the reaction occurs.

This method has been successfully applied to the dehydrochlorination of 2,3,4-trichlorobutene-1 using an alkali metal hydroxide solution in the presence of a phase-transfer catalyst. google.com The use of PTC can lead to higher reaction rates, milder conditions, and improved yields compared to traditional biphasic systems. For instance, the synthesis of gem-dihalocyclopropane derivatives, which can be precursors to dienes, is often accomplished efficiently using phase-transfer catalysis. researchgate.net

Table 2: Phase-Transfer Catalyzed Dehydrohalogenation

| Substrate | Base | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,3,4-Trichlorobutene-1 | Alkali metal hydroxide | Phase-transfer catalyst | 2,3-Dichlorobutadiene-1,3 | google.com |

| meso-1,2,3,4-Tetrachlorobutane | Sodium hydroxide | bis(beta-hydroxypropyl)coco-benzylamine chloride | 2,3-Dichlorobutadiene-1,3 | google.com |

Asymmetric Catalysis in Diene Derivatization

Asymmetric catalysis is crucial for the synthesis of chiral molecules, and its application to the derivatization of dienes has garnered significant attention. nih.gov This is particularly important for producing stereoisomeric molecules for various applications. researchgate.net The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, has been a major focus for the development of asymmetric catalytic systems. wiley-vch.de Chiral Lewis acids are often employed as catalysts to control the stereochemical outcome of the reaction between a diene and a dienophile. wiley-vch.de

Copper(I) complexes with chiral ligands, such as bis(oxazoline) and PyBox, have been used for the asymmetric 1,2-carbooxygenation of 1,3-dienes. researchgate.net Palladium(0) catalysts are also instrumental in a variety of asymmetric transformations of 1,3-dienes, often proceeding through a π-allyl palladium intermediate. d-nb.info Furthermore, chiral diene ligands themselves have been developed and utilized in asymmetric catalysis. nih.gov While these examples showcase the derivatization of 1,3-dienes in general, the principles are directly applicable to creating chiral derivatives starting from 1-chlorobuta-1,3-diene.

Stereoselective and Regioselective Synthesis of 1-Chlorobuta-1,3-diene Isomers

The stereochemistry and regiochemistry of the diene system are critical as they dictate the material's physical properties and its reactivity in subsequent transformations. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has been pivotal in allowing chemists to construct the 1,3-diene moiety with predefined stereochemistry. mdpi.com Methodologies such as Heck, Suzuki, and Negishi couplings often rely on the use of pre-functionalized alkenyl partners whose stereochemistry is retained throughout the reaction sequence. mdpi.comnih.gov

The geometric configuration of the double bonds, designated as (E) for entgegen (opposite) and (Z) for zusammen (together), is a fundamental aspect of stereocontrol in diene synthesis. uou.ac.in While many synthetic methods favor the thermodynamically more stable (E)-isomer, specific catalysts and reaction pathways have been devised to selectively produce the less stable (Z)-isomer.

Key strategies for controlling (E/Z) isomerism include:

Isomerization Reactions: Cobalt-based catalysts have been effectively used for the geometrical isomerization of E/Z mixtures of 1,3-dienes to furnish the (E)-isomers with high stereoselectivity. organic-chemistry.org In a notable advancement for accessing the less stable isomer, a dinuclear palladium(I)-palladium(I) complex has been shown to mediate the selective isomerization of (E)-1,3-dienes to their (Z)-isomers without the need for photoirradiation, achieving kinetic trapping of the Z-isomer. nih.gov Another approach involves a cobalt catalyst system that converts a 1:1 mixture of E/Z 1,3-dienes selectively into the (Z)-1,3-diene. nih.gov

Stereospecific Cross-Coupling: The Suzuki-Miyaura reaction, when employing stereo-defined alkenyl potassium organotrifluoroborates and alkenyl bromides, can produce multi-substituted 1,3-dienes where the geometry of the starting materials is retained, allowing for the divergent synthesis of different stereoisomers. nih.gov

Palladium-Catalyzed Reactions: The reaction of palladacyclopentadienes with molecular halogens can proceed stereospecifically to yield (E,E)-1,4-dihalo-1,3-diene derivatives. acs.org This demonstrates how catalyst-controlled mechanisms can dictate the stereochemical outcome.

Table 1: Selected Methods for Controlling (E/Z)-Isomerism in Diene Synthesis

| Method | Catalyst/Reagent | Substrate | Primary Product Isomer | Reference |

| E-to-Z Isomerization | Dinuclear Pd(I)-Pd(I) complex | (E)-1,3-Diene | (Z)-1,3-Diene | nih.gov |

| E/Z Mixture Isomerization | Cobalt catalyst [CoBr₂(py-imine)], Zn, ZnI₂ | E/Z mixture of 1,3-dienes | (Z)-1,3-Diene | nih.gov |

| E/Z Mixture Isomerization | CoCl₂ with amido-diphosphine-oxazoline ligand | E/Z mixture of 1,3-dienes | (E)-1,3-Diene | organic-chemistry.org |

| Bromochlorination | N-Bromosuccinimide (NBS), Trimethylsilyl chloride (TMSCl) | 1,3-Diene | (E)-4-bromo-2-chloro-1,3-diene derivative | rsc.org |

| Halogenation | Molecular Chlorine (Cl₂) | Palladacyclopentadiene derivative | (E,E)-1,4-dichloro-1,3-diene derivative | acs.org |

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are crucial for synthesizing a specific isomer like 1-chlorobuta-1,3-diene, as opposed to its isomers such as 2-chlorobuta-1,3-diene (chloroprene). wikipedia.org The synthesis of highly substituted 1,3-dienes, in particular, remains a challenge. researchgate.net

Notable regioselective methods include:

Catalytic Hydrochlorination of Alkynes: A regioselective anti-hydrochlorination of unactivated alkynes has been reported using palladium(II) acetate (B1210297) as a catalyst. This method generates HCl in situ and provides a direct route to specific chloro-alkenyl products that could serve as precursors to or be components of a chlorodiene structure. researchgate.net

Multicomponent Reactions: An advanced tetra-component reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles allows for the highly regio- and stereoselective synthesis of substituted 1,3-dienes. nih.gov By choosing the appropriate electrophiles (e.g., N-bromosuccinimide or iodine), specific halo-dienes can be produced as single E,E isomers. nih.gov

Metal-Catalyzed Cross-Coupling: The regioselectivity of reactions like the Heck vinylation is often controlled by the electronic nature of the substrate. mdpi.com Transition-metal catalyzed cross-coupling remains a cornerstone for the selective synthesis of 1,3-dienes, where the choice of catalyst and pre-functionalized substrates dictates the final regiochemistry. nih.gov

Table 2: Examples of Regioselective Reactions in Diene Synthesis

| Reaction Type | Catalyst/Reagent | Key Feature | Outcome | Reference |

| Anti-hydrochlorination | Palladium(II) acetate | Regioselective addition of HCl to unactivated alkynes | Forms specific vinyl chloride isomers | researchgate.net |

| Halodeborylation | NBS or I₂ on a boron-ate complex | Stereoretentive and regioselective C-X bond formation | 1-Halo-1,3-dienes as single isomers | nih.gov |

| Heck Vinylation | Palladium complexes | Substrate-controlled regioselectivity | Linear dienes from electron-deficient alkenes | mdpi.com |

Control of (E/Z)-Isomerism

Green Chemistry Principles in 1-Chlorobuta-1,3-diene Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. mdpi.com For the synthesis of 1-chlorobuta-1,3-diene, this involves prioritizing atom economy, reducing waste, and enhancing safety. vapourtec.com Catalytic reactions are central to this philosophy, as they often replace stoichiometric reagents, leading to higher efficiency and less waste. organic-chemistry.org Furthermore, developing processes that are safe, particularly when dealing with potentially hazardous reagents or exothermic reactions, is a primary driver for adopting new technologies. mt.comd-nb.info

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. mt.comamt.uk This approach is particularly well-suited for the synthesis of 1-chlorobuta-1,3-diene and its derivatives, especially for reactions that are difficult to control on a large scale in batch reactors. mt.com

Halogenation reactions, which are often integral to the synthesis of chlorinated compounds, are frequently highly exothermic and can involve toxic gaseous reagents. mt.comamt.uk Flow chemistry mitigates these risks by using microreactors or tubes where only a small volume of reactants is present at any given moment. d-nb.info This dramatically improves heat transfer and temperature control, preventing thermal runaways and improving product consistency. amt.uk The inherent safety and efficiency of this technology allow for reactions to be performed under conditions that would be inaccessible in batch processing. mt.com By integrating multiple synthetic and purification steps into a single continuous stream, flow chemistry can reduce production cycle times from days to mere hours. d-nb.info

Table 3: Comparison of Batch vs. Flow Processing for Halogenation Reactions

| Feature | Batch Processing | Flow Chemistry | Reference |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat control. | mt.com, d-nb.info |

| Heat Transfer | Often poor and difficult to scale; can lead to hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. | amt.uk |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the system for longer or by "numbering-up" (parallel reactors). | amt.uk |

| Process Control | More difficult to precisely control reaction parameters (temperature, mixing). | Precise control over flow rate, stoichiometry, temperature, and pressure. | amt.uk |

| Product Quality | Can have batch-to-batch variability. | Consistent product quality and yield due to steady-state operation. | mt.com |

Reactivity and Mechanistic Investigations of 1 Chlorobuta 1,3 Diene

Pericyclic Reactions

Pericyclic reactions are a class of reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prime example of a pericyclic process, specifically a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org This reaction is known for its efficiency in forming new carbon-carbon sigma bonds. wikipedia.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of cyclohexene (B86901) derivatives. wikipedia.org It involves the interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile. The driving force behind this reaction is the formation of more stable σ-bonds from less stable π-bonds. libretexts.org

The mechanism of the Diels-Alder reaction is a subject of ongoing investigation, with two primary proposed pathways: a concerted mechanism and a stepwise mechanism. aklectures.comresearchgate.net

The concerted mechanism proposes that all bond-forming and bond-breaking events occur simultaneously within a single, cyclic transition state. tsijournals.com This pathway is supported by the high degree of stereospecificity often observed in Diels-Alder reactions, where the stereochemistry of the reactants is preserved in the product. libretexts.orgaklectures.com Frontier Molecular Orbital (FMO) theory is often used to explain the feasibility of the concerted pathway, which involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org

Conversely, the stepwise mechanism suggests the formation of an intermediate, which could be a diradical or a zwitterion. researchgate.netcore.ac.uk Some computational studies and experimental evidence, particularly in reactions involving certain substituted dienes or under specific conditions, point towards a stepwise process. core.ac.uknih.gov For instance, the dimerization of 2-chlorobuta-1,3-diene has been suggested to proceed through a two-step mechanism involving a biradical intermediate. core.ac.uk Additionally, stepwise radical cation Diels-Alder reactions have been observed, particularly with electron-rich dienophiles, proceeding through an oxidative single electron transfer (SET) process. tsijournals.com

The debate between a concerted and stepwise mechanism is nuanced, with the operative pathway likely dependent on the specific diene, dienophile, and reaction conditions.

When unsymmetrical dienes like 1-chlorobuta-1,3-diene react with unsymmetrical dienophiles, the formation of more than one constitutional isomer is possible, leading to the concept of regioselectivity . masterorganicchemistry.com The regiochemical outcome is largely governed by electronic effects. youtube.com Generally, in normal-demand Diels-Alder reactions, dienes with a substituent at the 1-position, such as 1-chlorobuta-1,3-diene, tend to favor the formation of "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products over "meta" (1,3-disubstituted) products. wikipedia.orgmasterorganicchemistry.com The specific outcome can be predicted by considering the alignment of partial charges on the diene and dienophile, which are influenced by the electron-donating or electron-withdrawing nature of the substituents. youtube.com

Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. youtube.com The reaction is inherently stereospecific, meaning the stereochemistry of the reactants is retained in the product. libretexts.orgmasterorganicchemistry.com For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will result in a trans arrangement. youtube.commasterorganicchemistry.com Similarly, the relative configuration of substituents on the diene is preserved in the cyclohexene adduct. libretexts.org

Table 1: Regiochemical and Stereochemical Considerations in the Diels-Alder Reaction of 1-Chlorobuta-1,3-diene

| Feature | Description | Governing Factors for 1-Chlorobuta-1,3-diene |

|---|---|---|

| Regioselectivity | Preferential formation of one constitutional isomer over another when an unsymmetrical diene reacts with an unsymmetrical dienophile. masterorganicchemistry.com | Primarily electronic effects. youtube.com As a 1-substituted diene, it generally favors "ortho" and "para" adducts. wikipedia.orgmasterorganicchemistry.com |

| Stereoselectivity | Preferential formation of one stereoisomer over another. youtube.com | The reaction is stereospecific; the stereochemistry of the dienophile and diene is preserved in the product. libretexts.orgmasterorganicchemistry.com |

In Diels-Alder reactions involving cyclic dienes, the formation of bicyclic products can lead to two possible diastereomers: endo and exo. libretexts.org The endo product is one where the substituent on the dienophile is oriented towards the inside (concave face) of the newly formed six-membered ring, while in the exo product, it points away (outward). libretexts.orgmasterorganicchemistry.com

Often, the endo product is formed faster and is the major kinetic product, even though the exo product is typically more sterically favored and therefore the thermodynamic product. masterorganicchemistry.commasterorganicchemistry.com The preference for the endo product is often explained by "secondary orbital interactions." masterorganicchemistry.com This involves a favorable interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the C2-C3 double bond of the diene in the transition state. masterorganicchemistry.com These interactions are only possible in the endo transition state.

However, recent studies have challenged the idea of inherent endo-selectivity in all Diels-Alder reactions, suggesting that for simpler systems, the kinetic preference for the endo product may be less pronounced. nih.gov The use of Lewis acid catalysts can enhance the rate of the Diels-Alder reaction and often increases the endo:exo selectivity by strengthening the secondary orbital interactions. masterorganicchemistry.com

In a standard Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org However, the roles can be reversed in what is known as an inverse-electron-demand Diels-Alder (IEDDA) reaction . wikipedia.orgwikipedia.org In this variant, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The primary frontier molecular orbital interaction in this case is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.orgwikipedia.org

A diene like 1-chlorobuta-1,3-diene, being substituted with an electron-withdrawing chlorine atom, could potentially participate in IEDDA reactions when paired with a sufficiently electron-rich dienophile, such as a vinyl ether or an enamine. wikipedia.org These reactions are particularly valuable for synthesizing heterocyclic compounds when heteroatoms are incorporated into the diene or dienophile. wikipedia.org

The Diels-Alder reaction can be extended to include reactants containing one or more heteroatoms, a variation known as the hetero-Diels-Alder reaction . wikipedia.orgorganic-chemistry.org This powerful synthetic tool allows for the formation of six-membered heterocyclic rings. organic-chemistry.org Either the diene or the dienophile, or both, can contain a heteroatom, most commonly nitrogen or oxygen. organic-chemistry.org

For example, imines can act as dienophiles in reactions with dienes to produce nitrogen-containing heterocycles. tsijournals.comyoutube.com The reaction of 1-chlorobuta-1,3-diene with an appropriate imine could provide a pathway to substituted tetrahydropyridines. The tandem inverse-electron-demand hetero-Diels-Alder followed by a retro-Diels-Alder reaction is a particularly elegant strategy for the synthesis of highly functionalized nitrogen heteroaromatics. rsc.org This approach often exhibits high regioselectivity and can proceed under mild conditions. rsc.org

Inverse Electron-Demand Diels-Alder Reactions

Other Cycloaddition Reactions

Beyond the well-known Diels-Alder reaction, conjugated dienes like 1-chlorobuta-1,3-diene can potentially participate in other modes of cycloaddition, forming various ring structures. These include [2+2] photocycloadditions and 1,3-dipolar cycloadditions.

Visible light-absorbing transition metal complexes have been shown to enable the [2+2] cycloaddition of a diverse range of 1,3-dienes. nih.gov This method is advantageous as it avoids the use of high-energy UV radiation, which could decompose sensitive functional groups. nih.gov These photocycloaddition reactions afford versatile vinylcyclobutane products. nih.gov While specific studies on 1-chlorobuta-1,3-diene are not prevalent, its conjugated system suggests it could be a viable substrate for such transformations.

Additionally, 1,3-dipolar cycloadditions represent a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a "dipolarophile," which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org In this context, one of the double bonds of 1-chlorobuta-1,3-diene could act as the dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. nih.govscribd.com The reaction is believed to proceed through a concerted pericyclic mechanism. scribd.com

Addition Reactions

The conjugated double bonds in 1-chlorobuta-1,3-diene are susceptible to addition reactions, which can proceed through either electrophilic or radical mechanisms. The regiochemistry and stereochemistry of these additions are heavily influenced by the chlorine substituent and the reaction conditions.

Electrophilic Additions (e.g., Hydrogen Halide Addition)

The addition of hydrogen halides (HX) to 1-chlorobuta-1,3-diene, a classic electrophilic addition, can yield a mixture of products due to the conjugated nature of the starting material. libretexts.org The reaction is initiated by the protonation of one of the double bonds, which forms a resonance-stabilized allylic carbocation. libretexts.org Subsequent attack by the halide ion at either of the electron-deficient carbons leads to the formation of 1,2- and 1,4-addition products. scribd.comlibretexts.org

The initial protonation of the diene is governed by the drive to form the most stable carbocation intermediate. For an unsymmetrical alkene, Markovnikov's rule states that the proton adds to the carbon with more hydrogen atoms, placing the positive charge on the more substituted carbon. doubtnut.com In the case of 1-chlorobuta-1,3-diene, protonation at the C4 position would generate a resonance-stabilized secondary allylic carbocation. The electron-withdrawing nature of the chlorine atom at C1 would destabilize a positive charge on C2, making protonation at C3 or C1 less favorable.

Once the allylic carbocation is formed, the halide ion can attack at C2 (1,2-addition) or C4 (1,4-addition). The distribution of these isomeric products is highly dependent on reaction conditions.

Table 1: Potential Products from Electrophilic Addition of HBr to 1-Chlorobuta-1,3-diene

| Product Type | IUPAC Name | Structure |

|---|---|---|

| 1,2-Adduct | 3-Bromo-1-chloro-1-butene | CH(Br)CH=CHCH2Cl |

This table is illustrative of the main constitutional isomers expected. Stereoisomers (E/Z) are also possible.

The ratio of 1,2- to 1,4-addition products is a classic example of kinetic versus thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that forms fastest (the kinetic product) predominates. libretexts.org The kinetic product usually results from the attack of the nucleophile on the carbon atom of the allylic cation that bears the greater positive charge density. This is often the 1,2-adduct.

Thermodynamic Control: At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established. libretexts.org Under these conditions, the most stable product (the thermodynamic product) is favored. The thermodynamic product is typically the more substituted, and thus more stable, alkene, which is often the 1,4-adduct. libretexts.org

For 1,3-butadiene (B125203) reacting with HBr, low temperatures (e.g., -80 °C) favor the 1,2-adduct, while higher temperatures (e.g., 40 °C) favor the more stable 1,4-adduct. doubtnut.com A similar temperature dependence is expected for 1-chlorobuta-1,3-diene.

Table 2: Expected Product Distribution under Kinetic and Thermodynamic Control

| Control Type | Dominant Product | Relative Alkene Stability |

|---|---|---|

| Kinetic (Low Temp) | 1,2-Adduct (Faster formation) | Less substituted alkene |

Regioselectivity and Isomer Formation

Radical Addition Reactions

In the presence of peroxides (ROOR), the addition of hydrogen bromide to a conjugated diene proceeds via a radical mechanism. firsthope.co.in This pathway leads to an "anti-Markovnikov" product distribution. masterorganicchemistry.com

The reaction mechanism involves three main stages:

Initiation: The peroxide undergoes homolytic cleavage upon heating to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). firsthope.co.in

Propagation: The bromine radical adds to the diene. This addition occurs at a terminal carbon to form the most stable radical intermediate, which is a resonance-stabilized allylic radical. firsthope.co.inmasterorganicchemistry.com This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, continuing the chain reaction. firsthope.co.in

Termination: The reaction ceases when two radicals combine.

For conjugated dienes, radical addition almost always yields the 1,4-adduct as the major product. libretexts.org This is because the intermediate allylic radical reacts at the terminal position to form the more stable internal double bond.

Substitution Reactions

The chlorine atom on 1-chlorobuta-1,3-diene is on an sp²-hybridized carbon, making it a vinylic halide. While generally less reactive towards nucleophilic substitution than alkyl halides, it can undergo certain substitution reactions.

A notable reaction is the formation of a Grignard reagent. 1-Chlorobuta-1,3-diene reacts with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to form buta-1,3-dien-1-ylmagnesium chloride. thieme-connect.de This reaction effectively substitutes the chlorine atom with a magnesium halide group, creating a potent organometallic nucleophile. thieme-connect.deallen.in The preparation may be facilitated by a catalytic amount of zinc(II) chloride to mitigate polymerization. thieme-connect.de

Furthermore, nucleophilic displacement of the chlorine is possible under certain conditions. For a similar compound, (1-chloropenta-1,3-dien-1-yl)benzene, reaction with sodium methoxide (B1231860) has been proposed to yield the corresponding methoxy (B1213986) derivative, demonstrating the potential for nucleophilic substitution at the C1 position. vulcanchem.com

Nucleophilic Substitutions

The chlorine atom attached to the conjugated diene system in 1-chlorobuta-1,3-diene renders the molecule susceptible to nucleophilic substitution reactions. The electronegativity of the chlorine atom activates the diene for nucleophilic displacement. vulcanchem.com These reactions involve the replacement of the chlorine atom by a nucleophile, a chemical species that donates an electron pair to form a new covalent bond.

The reaction mechanism can be influenced by factors such as the strength of the nucleophile, the solvent, and the structure of the halogenoalkane (primary, secondary, or tertiary). For instance, reactions with strong nucleophiles and bases, like the methoxide anion (CH₃O⁻), can lead to competing substitution (Sɴ2) and elimination (E2) pathways. sydney.edu.au In an Sɴ2 reaction, the nucleophile attacks the carbon atom bonded to the halogen in a single, concerted step, leading to an inversion of configuration. chemguide.co.uk In contrast, an Sɴ1 mechanism would involve a two-step process: the initial ionization of the C-Cl bond to form a carbocation, followed by a rapid attack by the nucleophile. chemguide.co.uk

A typical example of nucleophilic substitution is the reaction with sodium hydroxide (B78521), where the halogen is replaced by a hydroxyl (-OH) group to produce an alcohol. chemguide.co.uk Similarly, reaction with sodium methoxide can yield the corresponding methoxy derivative. vulcanchem.com The reactivity of the chlorine atom is a key feature, allowing for the synthesis of various derivatives by replacing it with different functional groups.

Cross-Coupling Reactions of 1-Chlorobuta-1,3-diene Derivatives

1-Chlorobuta-1,3-diene and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Heck and Suzuki reactions are prominent examples.

The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. uwindsor.ca When applied to diene derivatives, the Heck reaction provides a powerful route to synthesize more complex conjugated systems like 1,3,5-trienes. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov For example, the use of ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) has been shown to increase reaction rates and yields. nih.gov

The Suzuki reaction couples an organoboron compound (like a boronic acid) with a vinyl or aryl halide, also catalyzed by a palladium complex in the presence of a base. masterorganicchemistry.com This reaction is known for its high tolerance of various functional groups. Dienylboronates, which can be derived from dienes, undergo Suzuki-Miyaura coupling with aryl or alkenyl halides to produce dienes and trienes. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of 1-chlorobuta-1,3-diene, allowing for its incorporation into a wide range of complex organic molecules.

Polymerization and Oligomerization Phenomena

1-Chlorobuta-1,3-diene, a structural isomer of the widely used monomer chloroprene (B89495) (2-chlorobuta-1,3-diene), undergoes addition polymerization through various mechanisms, primarily free-radical polymerization.

Radical Polymerization: This is the most common method for polymerizing chloroprene and its isomers. The process is typically initiated by initiators that generate free radicals, such as potassium persulfate in emulsion polymerization systems. wikipedia.orgjst.go.jp The polymerization proceeds through the standard steps of initiation, propagation, and termination. During propagation, the monomer adds to the growing polymer chain primarily in a 1,4-addition fashion, leading to a polymer with a repeating unit of -[CH₂-CCl=CH-CH₂]n-. chegg.comchegg.com The molecular weight of the resulting polymer can be controlled by using chain-transfer agents. free.fr Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize polychloroprene with predetermined molecular weights and low dispersity. rsc.org

Ionic Polymerization: While less common commercially, cationic polymerization of chloroprene has been studied. Graft polymers on polychloroprene have been created using monomers like isobutylene (B52900) and α-methylstyrene through cationic polymerization. free.fr The efficiency of this grafting can be enhanced by using a proton trap. free.fr

The microstructure of the resulting polymer is influenced by the polymerization method and conditions. For instance, in the radical polymerization of 1-chloro-1,3-butadiene, the resulting polymer contains both 1,4- and 3,4-configurations. researchgate.net

1-Chlorobuta-1,3-diene (CB) can be copolymerized with various other monomers, with styrene (B11656) (St) being a well-studied example. This process allows for the creation of copolymers with tailored properties.

The kinetics of copolymerization are described by monomer reactivity ratios (r₁ and r₂), which indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1). In the bulk copolymerization of 1-chloro-1,3-butadiene (CB, M₂) and styrene (St, M₁), the rate of styrene polymerization decreases significantly with the addition of a small amount of CB, indicating a predominant cross-over termination. researchgate.netresearchgate.net

Studies have determined different reactivity ratios under various conditions, reflecting the complexity of the system. For instance, one study found r₁(St) = 0.23 and r₂(CB) = 1.02, while another reported r₁(St) = 0.274 and r₂(CB) = 1.680. researchgate.net A third investigation yielded r₁(St) = 0.10 and r₂(CB) = 1.21. researchgate.net These values indicate that the growing chain ending in a styrene radical prefers to add a 1-chloro-1,3-butadiene monomer, while the chain ending in a 1-chloro-1,3-butadiene radical has a slight preference for adding another CB monomer.

The microstructure of the resulting copolymer, specifically the arrangement of the monomer units, can be controlled by the feed ratio of the monomers. The copolymer of 1-chloro-1,3-butadiene and styrene contains CB units in both 1,4- and 3,4-configurations, with approximately 60% being the 1,4-structure. researchgate.net

| Copolymer System | Monomer 1 (M₁) | **Monomer 2 (M₂) ** | r₁ | r₂ | Source |

| Styrene / 1-Chlorobuta-1,3-diene | Styrene | 1-Chlorobuta-1,3-diene | 0.23 ± 0.02 | 1.02 ± 0.10 | researchgate.net |

| Styrene / 1-Chlorobuta-1,3-diene | Styrene | 1-Chlorobuta-1,3-diene | 0.274 | 1.680 | researchgate.netresearchgate.net |

| Styrene / 1-Chlorobuta-1,3-diene | Styrene | 1-Chlorobuta-1,3-diene | 0.10 ± 0.03 | 1.21 ± 0.10 | researchgate.net |

| 1-Chlorobuta-1,3-diene / Butadiene | 1-Chlorobuta-1,3-diene | 1,3-Butadiene | 0.27 ± 0.02 | 0.56 ± 0.03 | researchgate.net |

1-Chlorobuta-1,3-diene, like its isomer chloroprene, has a strong tendency to dimerize, especially at elevated temperatures. beilstein-journals.org This process involves the reaction of two monomer molecules to form a cyclic dimer. The primary pathway for this is the Diels-Alder reaction, a [4+2] cycloaddition.

In a Diels-Alder reaction, one diene molecule acts as the "diene" component (providing four π-electrons) and the other acts as the "dienophile" (providing two π-electrons) to form a six-membered cyclohexene ring. The thermal dimerization of chloroprene has been shown to yield various cyclic products. researchgate.net These include substituted cyclohexene derivatives formed through Diels-Alder reactions and cyclobutane (B1203170) derivatives formed through [2+2] cycloadditions. researchgate.netresearchgate.net

The formation of these dimers is often considered an undesirable side reaction during monomer storage and polymerization, as they are impurities. The kinetics of dimer formation have been studied, and the process is known to be influenced by temperature. researchgate.netresearchgate.net For example, thermal polymerization of chloroprene at temperatures between 80°C and 120°C promotes dimerization. The presence of polymerization inhibitors can be used to study the dimerization process specifically. researchgate.net Evidence from pressure dependence and stereochemistry studies supports both pericyclic (like Diels-Alder) and stepwise mechanisms in the cyclodimerization of chloroprene. acs.org

Copolymerization Kinetics and Microstructure Control with Other Monomers (e.g., Styrene)

Rearrangement and Isomerization Reactions

1-Chlorobuta-1,3-diene can participate in and be formed through various rearrangement and isomerization reactions. These reactions are crucial in the synthesis and chemistry of the compound.

A key route to chloroprene (2-chlorobuta-1,3-diene) involves the isomerization of dichlorobutene (B78561) isomers. The chlorination of 1,3-butadiene produces a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. wikipedia.org The 1,4-dichloro isomer is then isomerized to the 3,4-dichloro isomer, which is subsequently dehydrochlorinated to yield 2-chlorobuta-1,3-diene. wikipedia.org During this industrial process, 1-chlorobuta-1,3-diene is formed as a significant impurity that is typically removed by distillation. wikipedia.org

Similarly, 1-chlorobuta-1,3-diene itself can be synthesized via the gas-phase dehydrochlorination of dichlorobutenes, such as 3,4-dichloro-1-butene or 1,4-dichloro-2-butene. google.com This process is believed to proceed through an initial isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-1-butene, which then undergoes dehydrochlorination. google.com

Furthermore, 1-chlorobuta-1,3-diene exists as geometric isomers, namely cis and trans (or Z and E) isomers, due to the restricted rotation around the C=C double bonds. pearson.com The trans isomer is generally more stable. The presence of these isomers can affect the reactivity and properties of the compound and the polymers derived from it. For example, the inclusion of cis- and trans-1-chlorobuta-1,3-diene in chloroprene rubber formulations has been shown to improve the low-temperature characteristics of the final product. google.comgoogle.com Thermal isomerization can also occur, for instance, the thermal isomerization of 1-chlorocyclobutene (B15490793) yields 2-chlorobuta-1,3-diene in a quantitative, first-order reaction. rsc.orgresearchgate.net

| Isomerization/Rearrangement Reaction | Starting Material | Product | Significance | Source |

| Isomerization | 1,4-Dichloro-2-butene | 3,4-Dichloro-1-butene | Key step in industrial chloroprene synthesis. | wikipedia.org |

| Dehydrochlorination/Isomerization | 3,4-Dichloro-1-butene | 1-Chlorobuta-1,3-diene | A synthetic route to 1-chlorobuta-1,3-diene. | google.com |

| Thermal Isomerization | 1-Chlorocyclobutene | 2-Chlorobuta-1,3-diene | A quantitative method to form a chlorobutadiene. | rsc.orgresearchgate.net |

| Geometric Isomerism | - | cis- and trans-1-chlorobuta-1,3-diene | Affects properties of monomers and polymers. | google.comgoogle.com |

Photochemical and Electrochemical Transformations

Detailed research findings specifically documenting the photochemical and electrochemical transformations of 1-chlorobuta-1,3-diene are sparse in the available scientific literature. The majority of research interest has historically focused on its isomer, 2-chlorobuta-1,3-diene (chloroprene), due to its extensive use as the monomer for the production of polychloroprene, a synthetic rubber also known as neoprene. iarc.frwikipedia.org The 1-chloro isomer is often noted as an impurity in the industrial synthesis of chloroprene. iarc.frwikipedia.org

Consequently, comprehensive studies detailing reaction mechanisms, product formations, and quantitative data for the photochemical and electrochemical behavior of pure 1-chlorobuta-1,3-diene are not widely published.

While direct studies are lacking, related research provides tangential insights. For instance, studies on organomercury compounds have shown that vinylmercury(II) chlorides can undergo isomerization under the influence of light (hν). thieme-connect.de This suggests that, like other conjugated dienes, 1-chlorobuta-1,3-diene may be susceptible to photoisomerization or other photochemical reactions, although specific studies to confirm this are not available. Similarly, while conjugated dienes are known to participate in photosensitized dimerization and cycloaddition reactions, these have not been specifically documented for 1-chlorobuta-1,3-diene. caltech.edu

Regarding its electrochemical behavior, 1-chlorobuta-1,3-diene has been mentioned in patent literature related to electrochemical devices, but specific data on its redox potentials, reaction products, or mechanistic pathways are not provided. google.com

Given the absence of detailed experimental data, a data table for the photochemical and electrochemical transformations of 1-chlorobuta-1,3-diene cannot be compiled at this time. Further research is required to characterize these aspects of its reactivity.

Theoretical and Computational Studies of 1 Chlorobuta 1,3 Diene

Electronic Structure and Molecular Orbital Theory

The electronic structure of 1-chlorobuta-1,3-diene is fundamentally shaped by the conjugation of its π-system and the influence of the chlorine substituent. The molecule consists of four sp² hybridized carbon atoms, each contributing a p-orbital to form a delocalized π-molecular orbital system. libretexts.orglibretexts.org This conjugation leads to enhanced stability compared to non-conjugated dienes. libretexts.orglibretexts.org

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org In reactions, the HOMO of one molecule interacts with the LUMO of another. wikipedia.org

For 1-chlorobuta-1,3-diene, FMO analysis is crucial in understanding its behavior in pericyclic reactions, such as Diels-Alder reactions. numberanalytics.comnih.gov The energies and symmetries of the HOMO and LUMO determine the feasibility and stereochemical outcome of these reactions. numberanalytics.comwikipedia.org The presence of the chlorine atom perturbs the energy levels of the frontier orbitals compared to unsubstituted butadiene, influencing its reactivity as a diene. Computational studies, such as those employing Density Functional Theory (DFT), can precisely calculate the energies and visualize the lobes of these orbitals, providing insight into how 1-chlorobuta-1,3-diene will interact with various dienophiles. nih.govd-nb.info

In a typical Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO is dominant. numberanalytics.com A higher energy HOMO for the diene and a lower energy LUMO for the dienophile lead to a smaller energy gap and a more favorable reaction. numberanalytics.com The chlorine atom, being electron-withdrawing, can influence the electron density distribution within the π-system, affecting the coefficients of the atomic orbitals in the HOMO and LUMO and thus the regioselectivity of the reaction.

Resonance and Conjugation Effects on Stability and Reactivity

The conjugated system of 1-chlorobuta-1,3-diene allows for the delocalization of π-electrons across the four-carbon chain, a phenomenon represented by resonance structures. libretexts.orgmasterorganicchemistry.com This delocalization results in a more stable molecule compared to an equivalent non-conjugated diene, as evidenced by lower heats of hydrogenation for conjugated systems. libretexts.org

The C2-C3 single bond in 1-chlorobuta-1,3-diene exhibits partial double bond character due to resonance, making it shorter and stronger than a typical C-C single bond. libretexts.org The chlorine atom participates in this resonance, with its lone pairs potentially delocalizing into the π-system. This interaction affects the electron density at each carbon atom, which in turn influences the molecule's reactivity towards electrophiles and nucleophiles.

The stability gained from conjugation has significant consequences for the reactivity of 1-chlorobuta-1,3-diene. For instance, in electrophilic additions, the intermediate carbocation is resonance-stabilized, leading to the formation of both 1,2- and 1,4-addition products. uci.edu

Stereoelectronic Effects and Orbital Overlap

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. wikipedia.org In 1-chlorobuta-1,3-diene, the overlap of the p-orbitals is maximized when the carbon backbone is planar, allowing for effective conjugation. masterorganicchemistry.com

The orientation of the chlorine atom relative to the diene system can influence orbital interactions. For example, the alignment of the C-Cl σ* antibonding orbital with the π-system can lead to hyperconjugative interactions, further affecting the electronic structure and stability. These subtle orbital interactions can play a role in determining the preferred conformation and the stereochemical outcomes of its reactions. nih.gov In Diels-Alder reactions, the facial selectivity can be influenced by the interplay of steric and stereoelectronic factors, where the approaching dienophile may favor one face of the diene over the other due to optimal orbital overlap. nih.gov

Conformational Analysis and Energy Barriers

1-Chlorobuta-1,3-diene can exist in different conformations due to rotation around the C2-C3 single bond. The two primary planar conformations are the s-trans and s-cis forms. libretexts.org The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable than the s-cis conformation due to reduced steric hindrance. libretexts.org

Computational studies have been employed to determine the relative energies of these conformers and the energy barriers for their interconversion. For the related 2-chlorobuta-1,3-diene, infrared and Raman spectroscopy have been used to study its conformational preferences, finding evidence for the s-trans conformer and no indication of a higher energy conformer. aip.org Ab initio calculations on similar molecules like propenoyl halides have shown that the energy difference between the s-trans and s-cis conformers can be small. aip.org For 2-chlorobutadiene (chloroprene), the s-trans conformer is the most stable, with the gauche and s-cis conformers being higher in energy. nih.govacs.org

The rotational barrier between the conformers is a critical factor in reactions that require a specific conformation, such as the Diels-Alder reaction, which proceeds through the s-cis conformation. libretexts.org Even if the s-trans conformer is more stable, if the energy barrier to rotation is sufficiently low, the molecule can adopt the necessary s-cis geometry to react.

Table 1: Calculated Relative Energies of 2-Chlorobutadiene Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-skeleton) |

|---|---|---|

| s-trans | 0.0 | 180° |

| gauche | 2.5 | 38° |

| s-cis | 3.3 | 0° |

Data from M06-2X/aug-cc-pVTZ level calculations. nih.govacs.org

Reaction Pathway Elucidation and Transition State Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a vital tool for elucidating the mechanisms of chemical reactions involving 1-chlorobuta-1,3-diene. researchgate.net DFT calculations allow for the mapping of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, transition states. aip.orgaip.org

For example, DFT studies on the ring-opening of 1-chloro-2-cyclobutene to form 1-chlorobuta-1,3-diene have been used to calculate the energy of the transition state for this conrotatory isomerization. aip.org Such calculations provide insights into the activation energy and the geometry of the molecule at the peak of the reaction barrier. aip.org

In the context of its atmospheric reactions, DFT has been used to study the addition of hydroxyl (•OH) radicals to 2-chlorobutadiene. nih.govacs.org These studies reveal the preferred reaction pathways by comparing the activation barriers for addition to different carbon atoms. The calculations showed that the addition of •OH to the terminal carbons is energetically more favorable. nih.govacs.org The calculated transition state energies and structures help to rationalize the observed product distributions.

Table 2: Calculated Enthalpy and Gibbs Free Energy Changes for the Addition of •OH to 2-Chlorobutadiene

| Product Intermediate | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| IM1 (Addition to C1) | -39.3 | -29.7 |

| IM2 (Addition to C2) | -26.1 | -17.1 |

| IM3 (Addition to C3) | -24.8 | -15.4 |

| IM4 (Addition to C4) | -36.4 | -26.5 |

Calculations performed at the ZPE-corrected CCSD(T)//M06-2X level. nih.govacs.org

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, mechanism, and selectivity. numberanalytics.com For reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction. libretexts.org

In the case of reactions with 1-chlorobuta-1,3-diene, such as nucleophilic substitutions or electrophilic additions, the choice of solvent is critical. For instance, SN1-type reactions, which proceed through a carbocation intermediate, are favored by polar protic solvents that can stabilize the carbocation. libretexts.org Conversely, SN2 reactions are often favored in polar aprotic solvents. libretexts.org

Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effects of a solvent. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in different solvent environments. For example, in the polymerization of dienes catalyzed by metal complexes, solvation calculations using toluene (B28343) as a solvent have been performed to understand the reaction in a non-polar medium. mdpi.com The study of Diels-Alder reactions has also shown that solvent choice can influence reaction rates. tdl.org While specific computational studies on the solvent effects for 1-chlorobuta-1,3-diene are not widely available, the general principles of solvent effects on analogous conjugated systems and reaction types are directly applicable. numberanalytics.comlibretexts.org

Computational Modeling of Polymerization Processes

Computational modeling has become an indispensable tool for understanding the complex mechanisms of polymerization involving dienes like 1-chlorobuta-1,3-diene (chloroprene). These theoretical approaches provide deep insights into reaction pathways, transition states, and the thermodynamics of polymer formation, complementing experimental findings.

Density Functional Theory (DFT) is a primary method used to model the polymerization of dienes. rsc.org It allows for the calculation of reaction energetics, helping to distinguish between competing reaction pathways, such as the concerted Diels-Alder cycloaddition versus stepwise diradical formation. nih.gov For instance, in the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile, DFT calculations (B3LYP/6-31G(d)) showed the concerted reaction is favored over the diradical pathway by 2.5 kcal/mol. nih.gov Similar computational approaches are applied to model the thermal polymerization of chloroprene (B89495), which can form various cyclic dimers through [4+2] cycloaddition reactions.

Kinetic and thermodynamic parameters derived from computational models are crucial for predicting polymer microstructure. In studies of anionic polymerization of 1,3-dienes, DFT calculations are used to model reaction pathways and determine activation barriers, which explain the resulting polymer stereochemistry. rsc.org For Ziegler-Natta catalyzed polymerization of 1,3-butadiene (B125203), theoretical studies have shown that the activation energy for the insertion of the monomer into the growing polymer chain is a key factor. mdpi.com Calculations revealed that the insertion of cis-1,3-butadiene has a lower activation energy compared to trans-1,3-butadiene, and this energy barrier is influenced by the catalyst composition. mdpi.com

Advanced computational techniques are also being developed to streamline the prediction of polymerization behavior. These include machine learning models trained on both experimental and computed data to predict thermodynamic properties like the enthalpy of ring-opening polymerization (ΔHROP). nih.gov For highly cross-linked systems, graph-network-based algorithms can dynamically model the changes in force-field parameters as new chemical bonds form during polymerization. arxiv.org

Table 1: Theoretical Activation Energies for 1,3-Butadiene Insertion in a Neodymium-Based Catalytic System

| Model Active Center | Monomer Conformation | Total Activation Energy (kcal/mol) |

| AS(I) | cis-1,3-butadiene | 11.2 |

| AS(I) | trans-1,3-butadiene | 13.5 |

| AS(II) | cis-1,3-butadiene | 11.1 |

| AS(II) | trans-1,3-butadiene | 12.9 |

| AS(III) | cis-1,3-butadiene | 9.8 |

| AS(III) | trans-1,3-butadiene | 11.7 |

| AS(IV) | cis-1,3-butadiene | 8.5 |

| AS(IV) | trans-1,3-butadiene | 10.9 |

| Data derived from theoretical studies on 1,3-butadiene polymerization, illustrating the computational approach to determining kinetic parameters. mdpi.com |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemistry provides a powerful framework for predicting the chemical reactivity of molecules like 1-chlorobuta-1,3-diene through various calculated parameters known as reactivity descriptors. These descriptors, derived from the electronic structure of the molecule, offer quantitative measures to anticipate reaction outcomes and mechanisms. researchgate.netquantum-chem.pro.br

Conceptual Density Functional Theory (CDFT) is a cornerstone for these predictions, providing a range of global and local reactivity indices. researchgate.netquantum-chem.pro.br Global descriptors assess the reactivity of the molecule as a whole. Key examples include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. In reactions, charge is transferred from a species with a higher chemical potential to one with a lower potential. mdpi.com

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. mdpi.com

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. Dienes, which act as nucleophiles in Diels-Alder reactions, are characterized as strong nucleophiles if their N value is greater than 3 eV. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of chemical reactivity. researchgate.net

Local reactivity descriptors are used to identify the most reactive sites within a molecule. The Fukui function is a prominent example, calculated to pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This allows for the prediction of regioselectivity in reactions. Software tools like PRIMoRDiA are specifically designed to calculate these descriptors for both small and large molecules from the output of quantum chemical programs. quantum-chem.pro.br

These theoretical indices are instrumental in understanding reaction mechanisms. For example, in the study of Diels-Alder reactions, the electron density transfer from the diene (nucleophile) to the dienophile (electrophile) is a key feature that can be rationalized by comparing the nucleophilicity and electrophilicity indices of the reactants. mdpi.com Similarly, quantum-chemical calculations on the bromination of buta-1,3-diene have been used to elucidate competing 1,2- and 1,4-addition pathways. researchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Type | Description | Relevance to 1-Chlorobuta-1,3-diene |

| Chemical Potential (μ) | Global | Measures electron escaping tendency. mdpi.com | Predicts direction of charge transfer in reactions. |

| Electrophilicity Index (ω) | Global | Measures electron-accepting capability. mdpi.com | Characterizes its interaction with electron-donating species. |

| Nucleophilicity Index (N) | Global | Measures electron-donating capability. mdpi.com | Quantifies its behavior as a diene (nucleophile) in cycloadditions. |

| HOMO-LUMO Gap | Global | Energy difference between frontier orbitals. researchgate.net | Indicates kinetic stability and chemical reactivity. |

| Fukui Functions | Local | Identifies reactivity of specific atomic sites. researchgate.net | Predicts regioselectivity for electrophilic or nucleophilic attack. |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for providing detailed information about the molecular structure and conformation of 1-chlorobuta-1,3-diene in solution. mdpi.com

¹H and ¹³C NMR spectroscopy serve as the primary methods for the structural confirmation of 1-chlorobuta-1,3-diene. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, which is influenced by factors such as electronegativity, hybridization, and conjugation.

In the ¹H NMR spectrum, the vinylic protons are expected to resonate in the downfield region (typically 5-7 ppm) due to the sp² hybridization of the carbons they are attached to. The presence of the electronegative chlorine atom on C1 will further deshield the proton on C1 (H1), causing it to appear at a higher chemical shift compared to the other vinylic protons. The conjugated system influences the chemical shifts of all protons in the chain.

The ¹³C NMR spectrum provides information on the carbon backbone. Four distinct signals are expected for the four carbon atoms of 1-chlorobuta-1,3-diene. The carbon atom bonded to the chlorine (C1) will be significantly deshielded and appear at a high chemical shift. The other sp² hybridized carbons (C2, C3, C4) will resonate in the typical range for alkenes (100-150 ppm). docbrown.info The terminal CH₂ carbon (C4) is expected to be the most shielded among the sp² carbons.

Due to the lack of specific experimental data in the reviewed literature for 1-chlorobuta-1,3-diene (CAS 627-22-5), the following tables represent predicted chemical shifts based on established principles and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts for 1-Chlorobuta-1,3-diene Solvent: CDCl₃, Reference: TMS (0.0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (on C1) | ~6.3 - 6.6 | Doublet |

| H-2 (on C2) | ~6.2 - 6.5 | Doublet of Doublets |

| H-3 (on C3) | ~5.2 - 5.5 | Doublet of Doublets |

Predicted ¹³C NMR Chemical Shifts for 1-Chlorobuta-1,3-diene Solvent: CDCl₃, Reference: TMS (0.0 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~128 - 132 |

| C2 | ~130 - 135 |

| C3 | ~118 - 122 |

| C4 | ~115 - 120 |

Application of GIAO Method for Chemical Shift Validation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR spectral properties. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating theoretical chemical shifts. researchgate.net This method is known to provide results that correlate well with experimental data, making it a valuable tool for validating spectral assignments, especially in cases of structural ambiguity or for molecules where experimental data is unavailable. researchgate.netmdpi.com

For 1-chlorobuta-1,3-diene, the GIAO method can be employed by first optimizing the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). researchgate.net Subsequently, the NMR shielding tensors are calculated. The theoretical chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com This computational validation is crucial for distinguishing between isomers, such as 1-chloro-, 2-chloro-, and 4-chlorobuta-1,3-diene, which would exhibit distinct but potentially overlapping spectral patterns.

1-Chlorobuta-1,3-diene can exist as two primary planar conformers due to rotation around the central C2-C3 single bond: the lower-energy s-trans and the higher-energy s-cis conformer. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational exchange processes that occur on the NMR timescale. numberanalytics.com

By acquiring NMR spectra over a range of temperatures (Variable Temperature NMR), it is possible to observe changes in the line shape of the signals. numberanalytics.com If the interconversion between the s-trans and s-cis forms is slow at low temperatures, separate signals for each conformer may be observed. As the temperature increases, these signals will broaden, coalesce, and eventually sharpen into a single time-averaged signal.

Line shape analysis of these dynamic spectra allows for the determination of the rate constants for the rotational process. core.ac.uk From these rate constants, the activation parameters for the conformational interchange, such as the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation. This provides quantitative insight into the rotational energy barrier around the C2-C3 bond. While specific DNMR studies on 1-chlorobuta-1,3-diene were not found, the methodology is directly applicable.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding and functional groups within a molecule. These techniques are complementary and essential for a full vibrational analysis. tubitak.gov.tr

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. researchgate.net The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes. researchgate.net

For 1-chlorobuta-1,3-diene, FT-IR is used to confirm the presence of key structural features. The C-Cl stretching vibration typically appears in the fingerprint region. The C=C stretching vibrations are particularly informative; conjugation in the diene system lowers their vibrational frequency compared to an isolated double bond. Two C=C stretching bands are expected, corresponding to symmetric and asymmetric stretching modes of the conjugated system. The spectra also show characteristic bands for =C-H and C-H stretching and bending vibrations.

Characteristic FT-IR Absorption Bands for 1-Chlorobuta-1,3-diene (Predicted) Based on data from related chlorobutadiene compounds

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | =C-H Stretch | Medium |

| 1650 - 1580 | C=C Stretch (Conjugated) | Medium-Strong |

| 1450 - 1400 | =CH₂ Scissoring Bend | Medium |

| 1000 - 900 | =C-H Out-of-plane Bend | Strong |

Raman Spectroscopy for Conformational and Mechanistic Insights

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. core.ac.uk While FT-IR is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing symmetric, non-polar bonds.

In the context of 1-chlorobuta-1,3-diene, the symmetric C=C stretching vibration often produces a strong signal in the Raman spectrum. This makes Raman an excellent tool for studying the conjugated backbone of the molecule. researchgate.net Furthermore, low-frequency Raman spectroscopy is highly sensitive to the torsional vibrations of the molecular skeleton. aip.org Studies on the related 2-chlorobuta-1,3-diene have shown that the torsional frequencies associated with the rotation around the central C-C bond can be observed in the far-infrared and Raman spectra. aip.org The observation and analysis of these low-frequency modes can provide direct evidence for the presence of different conformers (s-cis and s-trans) and allow for the determination of their relative stabilities. aip.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. It is instrumental in validating the molecular formula and elucidating the structure of 1-chlorobuta-1,3-diene through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.com For 1-chlorobuta-1,3-diene, with a chemical formula of C₄H₅Cl, the exact mass can be calculated using the precise masses of its constituent isotopes. wikipedia.org

By comparing the experimentally measured mass from an HRMS instrument to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This is particularly important to distinguish it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for 1-Chlorobuta-1,3-diene

| Atom | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.0000 | 4 | 48.0000 |

| Hydrogen | ¹H | 1.0078 | 5 | 5.0390 |

| Chlorine | ³⁵Cl | 34.9689 | 1 | 34.9689 |

| Total | 88.0079 |

This table presents the calculation of the theoretical exact mass for the most abundant isotopologue of 1-chlorobuta-1,3-diene.

In mass spectrometry, particularly with hard ionization techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. acdlabs.com The analysis of these fragmentation patterns provides valuable structural information. acdlabs.comuni-saarland.de The fragmentation of 1-chlorobuta-1,3-diene is influenced by the positions of the double bonds and the chlorine atom. Common fragmentation pathways involve the loss of a chlorine atom or the cleavage of the carbon-carbon bonds. The resulting fragment ions are detected, and their mass-to-charge ratios help in piecing together the original molecular structure. whitman.eduwhitman.edu For instance, the loss of a chlorine radical (Cl•) from the molecular ion would result in a cation with m/z corresponding to the C₄H₅⁺ fragment. The stability of the resulting carbocations and radicals often dictates the most probable fragmentation pathways. uni-saarland.de

Table 2: Potential Fragment Ions of 1-Chlorobuta-1,3-diene in EI-MS

| Fragment Ion | Formula | Nominal m/z | Possible Neutral Loss |

| Molecular Ion | [C₄H₅Cl]⁺• | 88/90 | - |

| Butadienyl cation | [C₄H₅]⁺ | 53 | Cl• |

| Propargyl cation | [C₃H₃]⁺ | 39 | C₂H₂Cl• |

This interactive table shows potential fragment ions that could be observed in the electron ionization mass spectrum of 1-chlorobuta-1,3-diene, along with their nominal mass-to-charge ratios and the corresponding neutral fragments lost.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties